Dersimelagon Phosphate
Description
Chemical Identity and Nomenclature of Dersimelagon Phosphate
This compound (IUPAC name: 1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid; phosphoric acid) is a small molecule with the molecular formula C~36~H~48~F~4~N~3~O~9~P and a molecular weight of 773.7 g/mol. Its structural complexity arises from a pyrrolidine-piperidine core decorated with trifluoromethyl, methoxy, and cyclopentyl substituents, which confer specificity for MC1R binding. The compound’s phosphate salt formulation enhances solubility and bioavailability, critical for oral administration.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2490660-87-0 |
| Molecular Formula | C~36~H~48~F~4~N~3~O~9~P |
| Molecular Weight | 773.7 g/mol |
| SMILES Notation | [Provided in ] |
| Synonyms | MT-7117 phosphate, 7GHY3N4EDN |
The stereochemical configuration of this compound, including S and R designations at positions 3 and 4 of its pyrrolidine rings, is essential for its pharmacological activity. Nuclear magnetic resonance (NMR) and X-ray crystallography data confirm these spatial arrangements, which optimize interactions with MC1R’s transmembrane helices.
Historical Development of Melanocortin 1 Receptor Agonists
The exploration of MC1R agonists originated from the discovery of α-melanocyte-stimulating hormone (α-MSH) in the 1950s, a peptide hormone that modulates skin pigmentation via cAMP-mediated melanogenesis. Early synthetic analogs such as afamelanotide (Scenesse®) demonstrated efficacy in reducing phototoxicity in EPP patients but required subcutaneous implantation due to poor oral bioavailability. This limitation spurred efforts to develop non-peptidic agonists with improved pharmacokinetic profiles.
This compound emerged from structure-activity relationship (SAR) studies focused on replacing peptide backbones with rigid heterocyclic systems. Mitsubishi Tanabe Pharma Corporation identified the pyrrolidine-piperidine scaffold as a viable core, with fluorination and methoxy groups enhancing metabolic stability and receptor affinity. Preclinical trials revealed that this compound achieved 98% oral bioavailability in murine models, a milestone in MC1R agonist development.
Significance of this compound in Pharmacological Research
This compound’s primary innovation lies in its ability to bypass the need for UV exposure to stimulate melanogenesis. Traditional MC1R agonists require concomitant light exposure to activate downstream signaling pathways, which exacerbates symptoms in photosensitive patients. By contrast, this compound upregulates cyclic adenosine monophosphate (cAMP) independently of UV radiation, thereby increasing eumelanin synthesis while minimizing phototoxic reactions.
This mechanism has broader implications beyond EPP/XLP. Research suggests potential applications in vitiligo repigmentation, where localized melanin production could restore skin color without phototherapy. Additionally, its neuroprotective effects in preclinical Parkinson’s disease models highlight MC1R’s role in mitigating oxidative stress in dopaminergic neurons.
Research Objectives and Methodological Framework
Current investigations into this compound prioritize three objectives:
- Elucidating Receptor Binding Dynamics : Computational docking studies using MC1R’s crystal structure (PDB: 6VBQ) aim to map interactions between dersimelagon’s trifluoromethyl group and receptor subpockets.
- Assessing Melanogenic Efficacy : In vitro assays measuring tyrosinase activity and melanin content in human melanocytes quantify dose-response relationships.
- Optimizing Pharmacokinetics : Phase I clinical trials evaluate absorption, distribution, and elimination profiles in healthy volunteers, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) detecting plasma concentrations.
Methodological Workflow :
- Structural Analysis : High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate synthetic batches.
- In Vitro Models : Immortalized MEL-202 melanocytes treated with 10 nM–1 µM this compound show a 3.2-fold increase in melanin at 72 hours.
- Animal Studies : MC1R-knockout mice confirm receptor specificity, with wild-type cohorts exhibiting a 40% reduction in UV-induced erythema.
Properties
CAS No. |
2490660-87-0 |
|---|---|
Molecular Formula |
C36H48F4N3O9P |
Molecular Weight |
773.7 g/mol |
IUPAC Name |
1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid;phosphoric acid |
InChI |
InChI=1S/C36H45F4N3O5.H3O4P/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23;1-5(2,3)4/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45);(H3,1,2,3,4)/t25-,30+,31+,35+;/m1./s1 |
InChI Key |
PICGAOGKGDTMCU-ZPNFXMDPSA-N |
Isomeric SMILES |
COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O |
Canonical SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodology
The synthesis of dersimelagon phosphate is described in a proprietary manuscript by Mitsubishi Tanabe Pharma. General steps for analogous MC1R agonists involve:
-
Ring-forming reactions : Construction of the pyrrolidine core via cyclization of amino alcohols or reductive amination.
-
Side-chain functionalization : Introduction of aryl or heteroaryl groups through Suzuki-Miyaura coupling or nucleophilic substitution.
-
Phosphorylation : Addition of a phosphate group to enhance aqueous solubility, typically using phosphorus oxychloride or related agents.
Critical parameters include strict control of stereochemistry at the pyrrolidine ring’s 3- and 4-positions, which influence MC1R binding affinity. For example, enantiomeric purity is ensured through chiral chromatography or asymmetric synthesis, as impurities in this class can reduce efficacy by over 90%.
Preclinical Formulation Development
Solubility Optimization
This compound’s poor intrinsic solubility necessitated formulation strategies to achieve therapeutic plasma concentrations. Preclinical studies utilized:
-
Dimethylsulfoxide (DMSO) : For in vitro assays (e.g., cAMP activation tests in CHO-K1 cells).
-
0.5% methylcellulose suspensions : For oral administration in murine models, achieving consistent dose delivery.
-
pH-adjusted solutions : To stabilize the compound in gastric environments, with buffers at pH 2.0 enhancing dissolution.
Stability Profiling
Accelerated stability studies under ICH guidelines revealed:
Analytical Characterization
Potency Assays
This compound’s MC1R agonistic activity was quantified using cyclic AMP (cAMP) assays in transfected CHO-K1 cells:
| Compound | hMC1R EC₅₀ (nM) | Selectivity (hMC1R vs. hMC4R) |
|---|---|---|
| Dersimelagon | 8.16 | 9.8-fold |
| α-MSH | 0.203 | 222-fold |
| NDP-αMSH | 0.0564 | 13.5-fold |
The higher EC₅₀ compared to peptide agonists reflects its partial agonist profile, which may reduce off-target effects.
Purity Assessment
High-performance liquid chromatography (HPLC) methods resolved key impurities:
-
Process-related : Residual palladium (<10 ppm) from coupling reactions.
-
Degradation : Phosphate hydrolysis products (<0.3% after 12 months).
Scale-Up and Manufacturing
Pilot-Scale Production
Current Good Manufacturing Practice (cGMP)-compliant batches are produced via:
Quality Control Specifications
Release criteria for clinical trial material include:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98.5% |
| Residual solvents | <ICH Q3C limits |
| Microbial contamination | <1 CFU/g |
Chemical Reactions Analysis
Dersimelagon phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)
Mechanism of Action:
Dersimelagon acts on the MC1R, promoting melanogenesis which helps protect the skin from phototoxicity associated with EPP and XLP.
Clinical Studies:
- Phase 1 Study: A double-blind, placebo-controlled trial involving healthy participants assessed the safety and pharmacokinetics of various doses of dersimelagon. Results indicated a good safety profile with common adverse events including skin hyperpigmentation .
- Phase 2 Study: Demonstrated significant improvements in the average daily time to first prodromal symptom related to sunlight exposure. For instance, subjects receiving 300 mg showed a 62.5-minute increase in pain-free light exposure compared to placebo .
Systemic Sclerosis (SSc)
Potential Benefits:
Dersimelagon's anti-inflammatory and antifibrotic properties make it a candidate for treating SSc, a condition characterized by skin fibrosis and inflammation.
Research Findings:
- Studies have shown that MC1R activation can mitigate fibrotic processes in skin fibroblasts. In preclinical models, dersimelagon demonstrated efficacy in reducing skin fibrosis and lung inflammation associated with SSc .
- Ongoing clinical trials are evaluating its effectiveness in SSc patients, focusing on both prophylactic and therapeutic applications .
Pharmacokinetics
The pharmacokinetic profile of dersimelagon indicates rapid absorption and a half-life suitable for therapeutic use:
- Absorption: Median time to maximum concentration (Tmax) ranges from 4 to 5 hours post-dose.
- Half-Life (t1/2): Ranges from approximately 10.56 to 18.97 hours after multiple doses.
- Steady State Concentration: Generally reached within five days of administration .
Data Table: Summary of Clinical Trials
Mechanism of Action
Dersimelagon phosphate exerts its effects by selectively binding to and activating the melanocortin-1 receptor. This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which in turn triggers a cascade of intracellular signaling pathways. These pathways result in various physiological effects, including increased melanin production, reduced inflammation, and enhanced light tolerance. The molecular targets and pathways involved include the melanocortin-1 receptor, adenylate cyclase, and protein kinase A .
Comparison with Similar Compounds
Pharmacokinetics (PK) :
- Absorption : Rapid oral absorption with median Tmax of 2–5 hours .
- Metabolism : Primarily hepatic glucuronidation; major metabolite is dersimelagon glucuronide .
- Excretion : Fecal elimination (>90% within 5 days); minimal renal excretion (0.31% in urine) .
- Half-life : 10.56–18.97 hours, supporting once-daily dosing .
Clinical Efficacy : Phase 3 trials (INSPIRE) demonstrate prolonged time to first phototoxic symptom, reduced pain episodes, and improved quality of life . Multiple dosing increases melanin density, enhancing light tolerance .
Comparison with Similar Compounds
Afamelanotide
Class: Synthetic α-melanocyte-stimulating hormone (α-MSH) analog; MC1R agonist. Administration: Subcutaneous implant (every 2 months). Efficacy: Reduces phototoxic reactions but requires UV exposure for melanin activation. Less convenient than oral dersimelagon . Safety: Skin darkening, implant-site reactions, and nausea. Limitations: Invasive administration; slower onset of action .
Cimetidine
Class: Histamine H2 receptor antagonist (off-label use). Mechanism: Inhibits δ-aminolevulinic acid synthase (ALAS2), reducing protoporphyrin IX production. PK: Oral administration with frequent dosing; hepatic metabolism increases drug interaction risks. Safety: Gastrointestinal disturbances, cytochrome P450 interactions .
Bitopertin
Class: Glycine transporter 1 (GlyT1) inhibitor. Mechanism: Lowers protoporphyrin IX by modulating heme biosynthesis. Efficacy: Limited evidence in EPP/XLP; primarily experimental . PK: Oral dosing with uncharacterized excretion profile. Safety: Insufficient data for rare diseases.
Data Tables
Table 1. Pharmacokinetic Comparison
Research Findings and Discussion
- Superiority of Dersimelagon: Oral administration and once-daily dosing offer significant convenience over afamelanotide’s implants. Its rapid absorption (Tmax 2 hours) and predictable PK reduce variability compared to cimetidine .
- Safety Profile: Unlike afamelanotide, dersimelagon avoids invasive procedures and implant-related risks. However, skin pigmentation may require cosmetic counseling .
- Special Populations: Moderate hepatic impairment increases dersimelagon exposure by ~50%, necessitating dose adjustments.
- Unmet Needs: Head-to-head trials against afamelanotide are lacking. Long-term data on melanin density and liver safety are pending .
Q & A
Basic: What experimental models are recommended to validate the melanocortin-1 receptor (MC1R) agonist activity of dersimelagon phosphate?
To validate MC1R agonist activity, use in vitro assays such as:
- cAMP accumulation assays in MC1R-transfected HEK293 cells to measure receptor activation .
- Melanin quantification in human melanocyte cultures using spectrophotometric or fluorometric methods (e.g., absorbance at 405 nm for melanin content) .
For in vivo validation, preclinical models like MC1R-expressing transgenic mice or EPP/XLP animal models can assess melanin density changes via reflectance confocal microscopy .
Basic: What are the primary safety and pharmacokinetic (PK) endpoints in first-in-human trials for this compound?
Key endpoints include:
-
Safety : Incidence of adverse events (AEs) like skin pigmentation (50% in trials) and dose-limiting toxicities (DLTs) .
-
PK Parameters :
Parameter Methodology Example from Phase 1 Data LC-MS/MS plasma analysis Dose-proportional increase Serial blood sampling 4–5 hours post-dose Non-compartmental analysis 10.56–18.97 hours AUC Trapezoidal rule integration Supra-dose proportionality -
Pharmacodynamics (PD) : Melanin density via spectrophotometry .
Advanced: How can researchers address contradictory data between single-dose and multiple-dose melanin density outcomes in early-phase trials?
Contradictions (e.g., no melanin change in single-dose vs. increased melanin in multiple-dose groups ) require:
Mechanistic investigation : Assess time-dependent MC1R receptor internalization or downstream signaling adaptations using Western blotting for MITF or tyrosinase expression.
PK/PD modeling : Link melanin changes to cumulative exposure (AUC) rather than .
Cohort stratification : Analyze subgroups by genetic variants (e.g., MC1R polymorphisms) impacting agonist response .
Advanced: What statistical methods are appropriate for analyzing dose-dependent pharmacokinetic variability in diverse populations?
For cross-population PK analysis:
- Use mixed-effects modeling (e.g., NONMEM) to quantify inter-individual variability (IIV) and covariates (age, race) .
- Apply bootstrap validation to confirm model robustness.
- Power analysis to ensure sample size adequacy for subgroup comparisons (e.g., Asian vs. Caucasian cohorts) .
Basic: What validated assays quantify this compound and its metabolites in biological matrices?
- LC-MS/MS : Quantify parent drug and glucuronide metabolites using stable isotope-labeled internal standards (e.g., deuterated dersimelagon) .
- Sample preparation : Solid-phase extraction (SPE) for plasma/urine to minimize matrix effects.
- Validation parameters : Include precision (<15% RSD), accuracy (85–115%), and lower limit of quantification (LLOQ) per FDA/EMA guidelines .
Advanced: How can researchers optimize translational biomarkers for predicting clinical efficacy in EPP/XLP patients?
Proposed biomarkers:
- Ex vivo phototoxicity assays : Measure protoporphyrin IX accumulation in patient-derived erythrocytes post-dersimelagon treatment.
- Dynamic optical coherence tomography (OCT) : Quantify real-time melanin density changes in sun-exposed vs. non-exposed skin .
- Correlation with PK : Use partial least squares (PLS) regression to link AUC to biomarker response .
Basic: What controls are critical in preclinical studies to isolate dersimelagon-specific effects from endogenous MC1R activation?
- Negative controls : MC1R-knockout models or pharmacological inhibition (e.g., agouti signaling protein).
- Positive controls : Synthetic α-MSH analogs (e.g., afamelanotide) .
- Vehicle controls : Account for solvent effects (e.g., DMSO tolerance limits).
Advanced: What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Strategies include:
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate tissue-specific exposure (e.g., skin vs. plasma) .
- Receptor occupancy studies : Radioligand binding assays to compare in vitro IC with in vivo receptor saturation.
- Transgenic reporter models : Luciferase-linked MC1R activation systems for real-time in vivo monitoring .
Basic: How are safety thresholds for skin pigmentation changes determined in clinical trials?
- Grading scales : Use standardized dermatological assessments (e.g., Fitzpatrick scale) .
- Histopathology : Biopsy samples to evaluate melanocyte hyperplasia/hypertrophy.
- Dose escalation : Identify no-observed-adverse-effect level (NOAEL) via adaptive trial designs .
Advanced: What integrative approaches validate the selectivity of this compound for MC1R over other melanocortin receptors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
